4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a dichloroaniline group through a carbonyl and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the reaction of 2,3-dichloroaniline with a benzoic acid derivative under specific conditions. The reaction often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A simpler compound with similar structural features but lacking the benzoic acid moiety.
4-Aminobenzoic Acid: Contains the benzoic acid moiety but lacks the dichloroaniline group.
N-(2,3-Dichlorophenyl)benzamide: Similar structure but with different functional groups.
Uniqueness
4-({[(2,3-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to the combination of the dichloroaniline and benzoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12Cl2N2O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[[(2,3-dichlorophenyl)carbamoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-2-1-3-12(13(11)17)19-15(22)18-8-9-4-6-10(7-5-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
InChI Key |
QOWDBLCQOOFDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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